molecular formula C14H15FN2O2 B048955 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone CAS No. 84163-10-0

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone

Cat. No. B048955
CAS RN: 84163-10-0
M. Wt: 262.28 g/mol
InChI Key: PZNSVLCWHLHDLK-UHFFFAOYSA-N
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Patent
US04528376

Procedure details

A mixture of 17.5 g of 3-(1-acetyl-4-piperidyl)-5-fluoro-1,2-benzisoxazole and 110 ml of 6N hydrochloric acid was stirred under reflux for 6 hrs. After standing at ambient temperature for ca 12 hrs, a solid was collected, washed with acetone and dried to yield 14.2 g (83%) of product as the hydrochloride salt, mp 297°-299°.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][CH:7]([C:10]2[C:14]3[CH:15]=[C:16]([F:19])[CH:17]=[CH:18][C:13]=3[O:12][N:11]=2)[CH2:6][CH2:5]1)(=O)C.[ClH:20]>>[ClH:20].[F:19][C:16]1[CH:17]=[CH:18][C:13]2[O:12][N:11]=[C:10]([CH:7]3[CH2:6][CH2:5][NH:4][CH2:9][CH2:8]3)[C:14]=2[CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)C1=NOC2=C1C=C(C=C2)F
Name
Quantity
110 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hrs
Duration
6 h
WAIT
Type
WAIT
Details
After standing at ambient temperature for ca 12 hrs
CUSTOM
Type
CUSTOM
Details
a solid was collected
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.FC=1C=CC2=C(C(=NO2)C2CCNCC2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.